TAS-103 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
TAS-103 dihydrochloride, also known as BMS-247615 dihydrochloride or 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride, is a novel anticancer agent with a unique mechanism of action .
Result of Action
Action Environment
The efficacy and stability of TAS-103 can be influenced by various environmental factors. For instance, in vivo studies have shown that TAS-103 causes significant tumor growth suppression in mice bearing Lewis lung carcinoma (LLC) cells, without obvious body weight loss . .
Biochemical Analysis
Biochemical Properties
TAS-103 dihydrochloride interacts with DNA topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription . By inhibiting these enzymes, this compound can disrupt the normal functioning of cancer cells .
Cellular Effects
This compound has been shown to have significant cytotoxic effects on various types of cells, including CCRF-CEM cells and Lewis lung carcinoma (LLC) cells . It disrupts the signal recognition particle (SRP) complex formation, leading to the destabilization of SRP14 and SRP19 and their eventual degradation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DNA topoisomerase I and II . This disruption of topoisomerase function leads to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause significant tumor growth suppression in mice bearing Lewis lung carcinoma (LLC) cells . The effects of this compound are not strongly dependent on exposure duration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause significant tumor growth suppression at a dosage of 30 mg/kg . The liposomal form of this compound is almost as active as the free form .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the enzymes involved in DNA replication and transcription .
Subcellular Localization
Given its mechanism of action, it likely localizes to the nucleus where it interacts with DNA topoisomerase I and II .
Preparation Methods
The synthesis of BMS-247615 dihydrochloride involves several steps. The process begins with the condensation of 1,3-dioxoindane-2-carboxylic acid ethyl ester with m-anisidine in refluxing toluene to form the corresponding amide. This amide is then cyclized with polyphosphoric acid at 120°C to yield 3-methoxy-6,7-dihydro-5H-indeno[2,1-c]quinoline-6,7-dione. The resulting compound is reacted with POCl3 to form a chloroketone, which is then condensed with 2-(dimethylamino)ethylamine in pyridine at 100°C to produce the aminoketone. Finally, this compound is demethylated with concentrated HBr in refluxing acetic acid to yield BMS-247615 dihydrochloride .
Chemical Reactions Analysis
BMS-247615 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include POCl3, polyphosphoric acid, and concentrated HBr.
Scientific Research Applications
BMS-247615 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of DNA topoisomerase I and II inhibition. In biology, it is used to investigate the effects of topoisomerase inhibition on cell growth and proliferation. In medicine, it is being studied as a potential anticancer agent, with promising results in preclinical studies. In industry, it is used in the development of new cancer therapies and as a reference compound in drug discovery .
Comparison with Similar Compounds
BMS-247615 dihydrochloride is unique in its dual inhibition of both DNA topoisomerase I and II, which sets it apart from other topoisomerase inhibitors that typically target only one of these enzymes. Similar compounds include:
Camptothecin: A topoisomerase I inhibitor used in cancer therapy.
Etoposide: A topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity. The dual inhibition by BMS-247615 dihydrochloride provides a broader spectrum of activity and potentially greater efficacy in cancer treatment
Biological Activity
TAS-103 dihydrochloride, a novel quinoline derivative, has garnered attention for its potent biological activity, particularly as an inhibitor of topoisomerases I and II. This article delves into the compound's biological properties, focusing on its antitumor activity, mechanisms of action, and relevant case studies.
Overview of this compound
Chemical Structure and Properties:
- Chemical Name: 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride
- Molecular Weight: 406.31 g/mol
- CAS Number: 182146-65-6
TAS-103 has been identified as a dual inhibitor of topoisomerases I and II, which are crucial enzymes involved in DNA replication and transcription. By stabilizing cleavable complexes between topoisomerases and DNA, TAS-103 disrupts the normal function of these enzymes, leading to cell death in cancerous tissues.
In Vitro Studies
In vitro studies have demonstrated that TAS-103 exhibits significant antitumor activity against various cancer cell lines:
- Colorectal Cancer:
-
Cell Line Sensitivity:
- The cytotoxicity of TAS-103 was assessed across multiple tumor cell lines, revealing an IC50 range from 0.0030 to 0.23 μM. This indicates that TAS-103 is significantly more potent than other known topoisomerase inhibitors like VP-16 and comparable to SN-38 .
- Notably, drug-resistant cell lines (e.g., CDDP-resistant and 5-FU-resistant) did not exhibit cross-resistance to TAS-103, suggesting its effectiveness in overcoming multidrug resistance mechanisms .
The mechanism by which TAS-103 exerts its effects includes:
- Topoisomerase Inhibition: By inhibiting both Topo I and Topo II, TAS-103 interferes with DNA repair processes and induces apoptosis in cancer cells.
- Cell Cycle Disruption: The compound primarily affects S-phase cells, leading to an increase in cell population in the S-G2/M phases .
Phase I Clinical Trials
A phase I clinical trial evaluated the pharmacogenetic aspects of TAS-103 administered weekly to patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose and assess pharmacokinetics . Key findings include:
- Metabolism: TAS-103 is metabolized into TAS-103-glucuronide (TAS-103-G), which may contribute to its pharmacological effects.
- Safety Profile: The trial reported manageable toxicity levels, paving the way for further clinical investigations.
Comparative Efficacy
In a comparative analysis with other topoisomerase inhibitors, TAS-103 demonstrated superior efficacy in stabilizing protein-DNA complexes compared to traditional agents. This property is crucial for enhancing the therapeutic index against resistant cancer phenotypes .
Summary of Findings
Characteristic | Details |
---|---|
Primary Target | Topoisomerase I & II |
IC50 Range | 0.0030 – 0.23 μM |
Cell Lines Tested | Various including colorectal cancer |
Combination Therapy Potential | Enhanced efficacy with cisplatin (CDDP) |
Resistance Profile | Effective against drug-resistant cell lines |
Properties
CAS No. |
174634-09-4 |
---|---|
Molecular Formula |
C20H20ClN3O2 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride |
InChI |
InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H |
InChI Key |
YIXMZTZPXFTXTJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl |
Appearance |
Red solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
soluble in water, not soluble in DMSO, not soluble in chloroform. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.